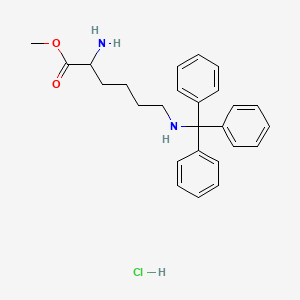
Methyl 2-amino-6-(tritylamino)hexanoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-6-(tritylamino)hexanoate;hydrochloride is a chemical compound with the molecular formula C26H30N2O2·HCl. It is a derivative of lysine, where the amino group at the 6th position is protected by a trityl group. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-(tritylamino)hexanoate;hydrochloride typically involves the protection of the amino group of lysine with a trityl group, followed by esterification of the carboxyl group with methanol. The reaction conditions often include the use of a base such as triethylamine and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated peptide synthesizers can also streamline the production process, making it more efficient and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-6-(tritylamino)hexanoate;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trityl group can be selectively removed under acidic conditions to expose the amino group for further functionalization.
Esterification and Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid, which can then be used in peptide coupling reactions.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the trityl protecting group.
Basic Conditions: Sodium hydroxide (NaOH) can be used for the hydrolysis of the ester group.
Major Products Formed
Deprotected Amino Acid: Removal of the trityl group yields 2-amino-6-aminohexanoic acid.
Hydrolyzed Ester: Hydrolysis of the ester group yields 2-amino-6-(tritylamino)hexanoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-6-(tritylamino)hexanoate;hydrochloride has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, particularly in the solid-phase peptide synthesis (SPPS) method.
Biological Studies: The compound is used to study the structure and function of proteins and peptides.
Medicinal Chemistry: It is employed in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of specialized peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-6-(tritylamino)hexanoate;hydrochloride involves its role as a protected amino acid derivative in peptide synthesis. The trityl group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the assembly of the desired peptide sequence.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 6-aminohexanoate hydrochloride: Similar in structure but lacks the trityl protecting group.
Methyl N6-(tert-butoxycarbonyl)-L-lysinate hydrochloride: Another protected lysine derivative with a different protecting group (Boc).
Uniqueness
Methyl 2-amino-6-(tritylamino)hexanoate;hydrochloride is unique due to the presence of the trityl protecting group, which offers selective protection and deprotection under specific conditions. This makes it particularly useful in peptide synthesis where selective protection of functional groups is crucial.
Eigenschaften
CAS-Nummer |
63452-83-5 |
|---|---|
Molekularformel |
C26H31ClN2O2 |
Molekulargewicht |
439.0 g/mol |
IUPAC-Name |
methyl 2-amino-6-(tritylamino)hexanoate;hydrochloride |
InChI |
InChI=1S/C26H30N2O2.ClH/c1-30-25(29)24(27)19-11-12-20-28-26(21-13-5-2-6-14-21,22-15-7-3-8-16-22)23-17-9-4-10-18-23;/h2-10,13-18,24,28H,11-12,19-20,27H2,1H3;1H |
InChI-Schlüssel |
CSOBJHNFMCWQQP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CCCCNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


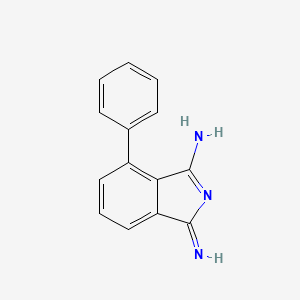

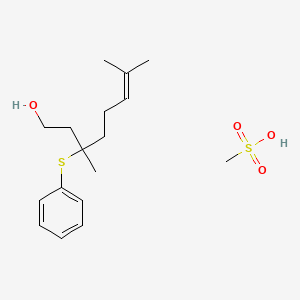
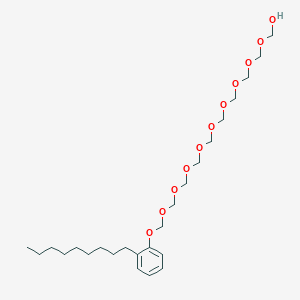

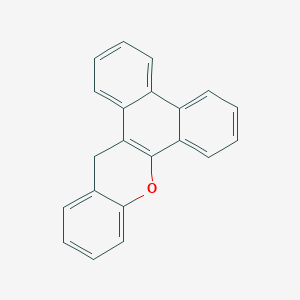

![[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B14493508.png)
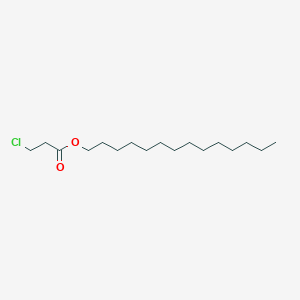
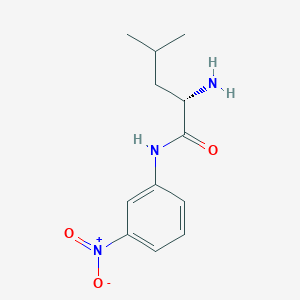
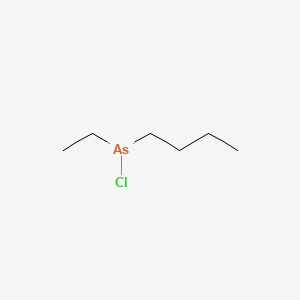
![2,5-Pyrrolidinedione, 1-[(1-methylethoxy)methyl]-](/img/structure/B14493530.png)


